N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-2-ethoxynicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-2-ethoxynicotinamide: is a heterocyclic organic compound featuring interconnected isoxazole, phenyl, and pyridine rings. This compound is of interest due to its potential as an inhibitor of Kinesin Spindle Protein (KSP), which plays a crucial role in cell division.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-2-ethoxynicotinamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring is synthesized by reacting 2,4-difluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form 5-(2,4-difluorophenyl)isoxazole.
Introduction of the Methyl Group: The isoxazole derivative is then reacted with formaldehyde and a suitable catalyst to introduce the methyl group at the 3-position, forming 5-(2,4-difluorophenyl)isoxazol-3-yl)methanol.
Coupling with Nicotinic Acid Derivative: The final step involves coupling the isoxazole derivative with 2-ethoxynicotinic acid chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-2-ethoxynicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with different functional groups replacing the fluorine atoms.
Scientific Research Applications
N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-2-ethoxynicotinamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an inhibitor of Kinesin Spindle Protein (KSP), which is important in cell division.
Medicine: Investigated for its potential therapeutic applications, particularly in cancer treatment due to its ability to inhibit cell division.
Industry: Used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-2-ethoxynicotinamide involves its interaction with Kinesin Spindle Protein (KSP). By inhibiting KSP, the compound disrupts the proper formation of the mitotic spindle, thereby preventing cell division. This makes it a potential candidate for anti-cancer therapies, as it can selectively target rapidly dividing cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-2-methylthiazole-4-carboxamide
- (Z)-N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-3-phenylacrylamide
- N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)picolinamide
Uniqueness
N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-2-ethoxynicotinamide is unique due to its specific combination of isoxazole, phenyl, and pyridine rings, which confer distinct chemical and biological properties. Its ability to inhibit Kinesin Spindle Protein (KSP) sets it apart from other similar compounds, making it a valuable candidate for further research and potential therapeutic applications.
Properties
IUPAC Name |
N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-2-ethoxypyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3O3/c1-2-25-18-14(4-3-7-21-18)17(24)22-10-12-9-16(26-23-12)13-6-5-11(19)8-15(13)20/h3-9H,2,10H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGBJPNDNYHHMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)NCC2=NOC(=C2)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.